molecular formula C20H21BrN2O2 B4014776 1-(4-bromophenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-bromophenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4014776
M. Wt: 401.3 g/mol
InChI Key: WPKLATGNHKPUDE-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules with potential significance in pharmaceutical research and material science. Its structure suggests it could be of interest in studying interaction mechanisms with biological targets or in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions, starting from readily available substrates. For example, a synthesis pathway could involve the reaction of 4-bromophenyl and 2-ethyl-6-methylphenyl-based precursors with pyrrolidine derivatives under specific conditions to form the target compound. Studies on similar compounds, such as the synthesis of thio-substituted ethyl nicotinate derivatives from 3-(4-bromophenyl)-2-cyanoprop-2-enethioamide, provide insights into potential synthetic routes (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For instance, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was elucidated using these techniques, showcasing the utility of these methods in understanding the spatial arrangement and bonding within similar compounds (Anuradha et al., 2014).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, including cyclization, acylation, and substitution reactions, which modify their chemical properties. For example, reactions involving ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate lead to the synthesis of pyridothienopyrimidine derivatives, indicating the reactivity of similar bromophenyl-pyrrolidine compounds under different conditions (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

properties

IUPAC Name

1-(4-bromophenyl)-N-(2-ethyl-6-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-3-14-6-4-5-13(2)19(14)22-20(25)15-11-18(24)23(12-15)17-9-7-16(21)8-10-17/h4-10,15H,3,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKLATGNHKPUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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